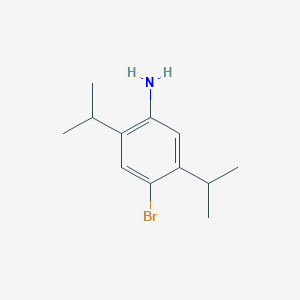

4-Bromo-2,5-diisopropylaniline

Description

BenchChem offers high-quality 4-Bromo-2,5-diisopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-diisopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18BrN |

|---|---|

Molecular Weight |

256.18 g/mol |

IUPAC Name |

4-bromo-2,5-di(propan-2-yl)aniline |

InChI |

InChI=1S/C12H18BrN/c1-7(2)9-6-12(14)10(8(3)4)5-11(9)13/h5-8H,14H2,1-4H3 |

InChI Key |

HWQYVIXACWYDIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1Br)C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role and Application of 4-Bromo-2,5-diisopropylaniline as a Pharmaceutical Impurity Standard

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,5-diisopropylaniline, focusing on its critical role as an impurity reference standard in pharmaceutical development. We will explore its physicochemical properties, plausible synthetic routes, and the potential impurities that may arise. Central to this guide is the practical application of this standard in analytical method development and validation, framed within the context of global regulatory expectations, such as the ICH Q3A guidelines. Detailed protocols for its synthesis, characterization, and use in a validated HPLC-UV method are provided to offer researchers, scientists, and drug development professionals a robust framework for impurity control strategies.

Introduction: The Criticality of Impurity Profiling in Drug Development

In pharmaceutical manufacturing, the control of impurities is a mandate, not an option. Impurities can originate from various sources, including starting materials, by-products of the synthetic process, degradation of the active pharmaceutical ingredient (API), and residual solvents.[1][2][3] These extraneous substances can significantly compromise the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the reporting, identification, and qualification of impurities.[1][2]

An impurity standard is a highly characterized and purified compound used as a reference marker to detect, identify, and quantify specific impurities in a drug substance or product. 4-Bromo-2,5-diisopropylaniline serves as a pertinent example of such a standard, often arising as a process-related impurity or a synthetic intermediate in the manufacturing of various APIs. This guide provides the technical foundation for its synthesis, characterization, and utilization.

Compound Identification and Physicochemical Properties

A precise understanding of a reference standard's physical and chemical properties is the bedrock of its application.

A Note on Isomeric Specificity: The subject of this guide is 4-Bromo-2,5-diisopropylaniline . It is critical to note that this specific isomer is not widely documented in major chemical databases, and a dedicated CAS number has not been assigned. However, the closely related structural isomer, 4-Bromo-2,6-diisopropylaniline (CAS RN: 80058-84-0) , is well-characterized.[4][5][6][7] For the purpose of this guide, we will infer certain physicochemical properties from the 2,6-isomer and general aniline chemistry, a necessary approach in the absence of direct empirical data for the 2,5-isomer.

| Property | Value (Inferred/Typical) | Source / Justification |

| Chemical Name | 4-Bromo-2,5-diisopropylaniline | - |

| Synonyms | 4-Bromo-2,5-bis(propan-2-yl)aniline | - |

| Molecular Formula | C₁₂H₁₈BrN | Based on structure |

| Molecular Weight | 256.19 g/mol | [6][8] |

| Monoisotopic Mass | 255.06226 Da | [8] |

| Appearance | Pale yellow to brown liquid | [6][9] (Typical for bromo-dialkylanilines) |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane); Insoluble in water | General property of substituted anilines |

| pKa | ~3.5 - 4.5 | Basicity is reduced by electron-withdrawing bromine but increased by electron-donating alkyl groups. Steric hindrance from isopropyl groups also affects basicity. |

Synthesis and Emergence as an Impurity

Understanding the synthetic origin of an impurity is crucial for predicting its presence and developing appropriate control strategies. 4-Bromo-2,5-diisopropylaniline would typically be synthesized via the electrophilic bromination of its parent aniline.

Plausible Synthetic Protocol

The synthesis involves the direct bromination of 2,5-diisopropylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is open and less sterically hindered than the ortho positions (which are flanked by bulky isopropyl groups), it is the most likely site of bromination.

Reaction: 2,5-diisopropylaniline + Bromine → 4-Bromo-2,5-diisopropylaniline

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 equivalent of 2,5-diisopropylaniline in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction and minimize the formation of poly-brominated by-products.

-

Bromination: Add a solution of 1.05 equivalents of bromine in the same solvent dropwise over 30-60 minutes. The high reactivity of the aniline ring means that harsh conditions are generally not required.[10]

-

Quenching: After the addition is complete, allow the reaction to stir for an additional hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Workup: Neutralize the solution with an aqueous base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-2,5-diisopropylaniline.

Potential Synthesis-Related Impurities

The impurity profile is a direct consequence of the synthetic route.[3][11] Key potential impurities include:

-

Starting Material: Unreacted 2,5-diisopropylaniline.

-

Over-brominated Species: 2,4-Dibromo- and 2,4,6-Tribromo- derivatives, if excess bromine or elevated temperatures are used.

-

Isomeric Impurities: Bromination at an ortho position, although less likely due to steric hindrance.

-

Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities, especially if exposed to air and light over time.[12]

Caption: Synthetic pathway and potential process-related impurities.

Analytical Application as an Impurity Standard

The primary function of an impurity standard is to serve as a calibrated reference point in an analytical method. This is essential for validating the method's specificity, linearity, accuracy, and for accurately quantifying the impurity in routine API batch release testing.

Regulatory Framework: ICH Thresholds

The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2]

-

Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.05%.

-

Identification Threshold: The level above which the structure of an impurity must be confirmed. This is often ≥ 0.10%.

-

Qualification Threshold: The level above which an impurity must be assessed for its biological safety. This is often ≥ 0.15%.

Having a qualified and well-characterized standard like 4-Bromo-2,5-diisopropylaniline is a prerequisite for adhering to these guidelines.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the workhorse for impurity profiling. The following is a self-validating protocol designed for the quantification of 4-Bromo-2,5-diisopropylaniline.

Step-by-Step Protocol:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the 4-Bromo-2,5-diisopropylaniline reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

-

Perform serial dilutions to prepare calibration standards at concentrations of, for example, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.

-

-

Sample Preparation (for API analysis):

-

Accurately weigh approximately 100 mg of the API into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to create a 1 mg/mL (1000 µg/mL) sample solution.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic aniline. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | A gradient ensures elution of both polar and non-polar impurities and provides adequate resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic anilines typically have strong absorbance in the UV region. |

| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |

-

System Suitability Test (SST):

-

Before analysis, inject a standard solution (e.g., 1 µg/mL) six times.

-

Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. This ensures the system is performing correctly.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Inject the API sample solution.

-

Calculate the concentration of the impurity in the sample using the linear regression equation from the calibration curve.

-

Express the result as a percentage of the API concentration.

-

Caption: Analytical workflow for impurity quantification using HPLC.

Characterization and Purity of the Standard

To be trustworthy, the impurity standard itself must be rigorously characterized and its purity confirmed. A Certificate of Analysis (CoA) for a reference standard must include data from orthogonal analytical techniques.

-

Identity Confirmation:

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for the molecular ion [M+H]⁺ would be approximately 256.07. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) provides a definitive signature.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the exact structure, including the substitution pattern on the aromatic ring and the isopropyl groups.

-

-

Purity Assessment:

-

Chromatographic Purity: HPLC-UV analysis (as described above) under optimal conditions should show a single major peak, with purity typically >98%.

-

Thermogravimetric Analysis (TGA): To determine the content of residual solvents and water.

-

Quantitative NMR (qNMR): An advanced method to determine the absolute purity of the standard against a certified internal standard.

-

Conclusion

The effective management of pharmaceutical impurities is a cornerstone of modern drug development, ensuring patient safety and regulatory compliance. 4-Bromo-2,5-diisopropylaniline, as a potential process-related impurity, exemplifies the need for well-characterized reference standards. This guide has detailed the logical pathway from its synthesis and the prediction of related impurities to its definitive characterization and application in a validated analytical workflow. By integrating robust chemical synthesis with precise analytical science, researchers and drug developers can build a comprehensive impurity control strategy that is both scientifically sound and compliant with global regulatory standards.

References

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.

- Veeprho.

- European Medicines Agency. (1995, June). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.

- PubChem. 4-Bromo-2,6-diisopropylaniline.

- Lab Pro Inc. 4-Bromo-2,6-diisopropylaniline, 1G - B4113-1G. Lab Pro Inc.

- TCI AMERICA. 4-Bromo-2,6-diisopropylaniline | 80058-84-0. TCI AMERICA.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. BenchChem.

- Pharmaffiliates. 4-Bromo-2,6-diisopropylaniline | CAS No : 80058-84-0.

- Wikipedia contributors. (2026). Aniline. Wikipedia.

- BLD Pharm. 80058-84-0|4-Bromo-2,6-diisopropylaniline. BLD Pharm.

- Advanced ChemBlocks Inc. (2026, March 3). 4-Bromo-2,6-diisopropylaniline 97% | CAS: 80058-84-0. Advanced ChemBlocks Inc.

- MilliporeSigma. 4-Bromo-2,6-diisopropylaniline. MilliporeSigma.

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. tasianinch.com [tasianinch.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 80058-84-0|4-Bromo-2,6-diisopropylaniline|BLD Pharm [bldpharm.com]

- 6. labproinc.com [labproinc.com]

- 7. achemblock.com [achemblock.com]

- 8. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2,6-diisopropylaniline | 80058-84-0 | TCI AMERICA [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. Aniline - Wikipedia [en.wikipedia.org]

4-Bromo-2,5-diisopropylaniline molecular weight and formula C12H18BrN

The following technical guide is structured as an advanced whitepaper for research and development professionals. It addresses the specific 2,5-isomer requested, distinguishing it from the more common 2,6-isomer used in catalysis.

Molecular Identity & Synthetic Architecture for Advanced Ligand Design

(2,5-Isomer)Part 1: Executive Summary & Chemical Identity

The Isomer Distinction (Critical Note)

In the field of substituted anilines, 4-Bromo-2,5-diisopropylaniline is a high-value, niche intermediate often confused with its symmetric regioisomer, 4-Bromo-2,6-diisopropylaniline (a standard precursor for NHC ligands and Grubbs catalysts).

While the 2,6-isomer provides a "picket fence" steric shield for metal centers, the 2,5-isomer offers a unique asymmetric steric environment. This asymmetry is critical in the synthesis of specific agrochemicals (such as Diafenthiuron derivatives) and the development of non-symmetric biaryl ligands for enantioselective catalysis.

Physiochemical Datasheet

| Property | Specification |

| Chemical Name | 4-Bromo-2,5-diisopropylaniline |

| Common Synonyms | 4-Bromo-2,5-bis(1-methylethyl)benzenamine; 2,5-DIPA-4-Br |

| Molecular Formula | |

| Molecular Weight | 256.19 g/mol |

| CAS Number | Not widely listed; related to 125902-86-9 (parent aniline) |

| Physical State | Viscous oil or low-melting solid (typically off-white to amber) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Acidity ( | ~3.5–4.0 (Conjugate acid); Lower than aniline due to -I effect of Br |

Part 2: Synthetic Pathways & Mechanistic Insight

Retrosynthetic Logic

The synthesis of 4-Bromo-2,5-diisopropylaniline is not achieved via direct alkylation of 4-bromoaniline (which leads to polyalkylation and regiochemical mixtures). Instead, the most robust route leverages the symmetry of 1,4-diisopropylbenzene as the starting material.

The Pathway:

-

Nitration: Electrophilic substitution on 1,4-diisopropylbenzene.

-

Reduction: Conversion of the nitro group to the amine (2,5-diisopropylaniline).

-

Regioselective Bromination: Exploiting the strong ortho/para directing power of the amine versus the alkyl groups.

Detailed Synthesis Protocol

Step 1: Synthesis of 2,5-Diisopropylaniline[1]

-

Precursor: 1,4-Diisopropylbenzene.

-

Reagents:

(Nitration), followed by -

Mechanism: The nitration occurs ortho to one isopropyl group. Due to symmetry, all four open positions on 1,4-diisopropylbenzene are equivalent initially.

-

Result: 2,5-diisopropylaniline (The amine is assigned position 1; the original isopropyls are now at 2 and 5).

Step 2: Bromination to 4-Bromo-2,5-diisopropylaniline

-

Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

-

Temperature:

to Room Temperature. -

Regioselectivity Logic:

-

Directing Effects: The

group (Pos 1) is a strong activator and directs ortho (Pos 2, 6) and para (Pos 4). -

Steric Analysis:

-

Outcome: Electronic activation at the para position (4) typically dominates over the ortho position (6), despite the steric bulk of the C5-isopropyl group. Low temperature favors the para product.

-

Experimental Workflow Diagram

Figure 1: Step-wise synthetic route from commercially available 1,4-diisopropylbenzene to the target 4-bromo-2,5-isomer.

Part 3: Applications in Reticular Chemistry & Drug Development

Agrochemical Precursors (Diafenthiuron Analogs)

The 2,5-substitution pattern is critical in the synthesis of thiourea-based insecticides. The 2,5-diisopropyl moiety prevents free rotation around the N-Aryl bond differently than the 2,6-analog, affecting the binding affinity to octopamine receptors in pests.

-

Workflow: 4-Bromo-2,5-diisopropylaniline

4-Phenoxy derivative

Asymmetric Ligand Design

In transition metal catalysis (Suzuki-Miyaura or Buchwald-Hartwig), "steric bulk" is often synonymous with 2,6-substitution. However, 2,5-substitution creates a "chiral pocket" effect even in achiral ligands, breaking the symmetry of the active site.

-

Usage: Precursor for Buchwald-type biaryl phosphines where the aniline ring serves as the backbone. The bromine atom allows for lithiation and phosphinylation.

Part 4: Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Light Sensitivity: Like most brominated anilines, this compound is photosensitive. It undergoes slow photo-oxidation, turning from amber to dark brown. Storage: Amber glass, under Argon/Nitrogen.

-

Air Sensitivity: The free amine is prone to oxidation. Store at

.

Safety Protocols (H-Codes)

This compound is an aromatic amine and an organobromide. Treat as a potential sensitizer and toxicant.

| Hazard Code | Description | Precaution |

| H302/H312 | Harmful if swallowed or in contact with skin. | Wear nitrile gloves (double gloving recommended). |

| H315/H319 | Causes skin and serious eye irritation. | Use full face shield during synthesis. |

| H335 | May cause respiratory irritation. | Mandatory: Handle only in a fume hood. |

Waste Disposal

Do not dispose of down the drain. Collect in "Halogenated Organic Waste" containers. The bromine content requires high-temperature incineration for proper disposal.

References

-

PubChem. (2025).[3] 4-Bromo-2,6-diisopropylaniline (Isomer Comparison Data). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility & Physicochemical Characterization of Brominated Diisopropylaniline Derivatives

Topic: Solubility of Brominated Diisopropylaniline Derivatives in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bromination of 2,6-diisopropylaniline (DIPA) yields 4-bromo-2,6-diisopropylaniline , a critical intermediate in the synthesis of sterically hindered N-heterocyclic carbene (NHC) ligands, post-metallocene catalysts, and pharmaceutical precursors. The bulky isopropyl groups at the ortho positions create a unique solubility profile characterized by high lipophilicity and significant steric shielding of the amine functionality.

This guide provides a rigorous analysis of the solubility thermodynamics of these derivatives, distinguishing between the free base (liquid/low-melting solid) and the hydrobromide salt (high-melting solid). It establishes self-validating protocols for solubility determination and purification based on differential solubility in non-polar vs. polar aprotic solvents.

Physicochemical Profile & Structural Logic

The solubility behavior of this class of compounds is governed by the competition between the lipophilic isopropyl wings and the polar amine/ammonium core.

Comparative Physicochemical Properties

| Property | 2,6-Diisopropylaniline (DIPA) | 4-Bromo-2,6-diisopropylaniline (Free Base) | 4-Bromo-2,6-diisopropylaniline (HBr Salt) |

| CAS No. | 24544-04-5 | 80058-84-0 | 80058-84-0 (Salt form) |

| Physical State | Liquid (Colorless/Pale Yellow) | Liquid to Low-Melting Solid | Solid (Yellow Crystals) |

| Melting Point | -45 °C | < 25 °C (Supercools easily) | 234 – 237 °C |

| Density | 0.94 g/mL | ~1.25 g/mL | N/A (Solid) |

| Solubility Driver | Lipophilic (LogP ~3.[1][2][3]2) | Lipophilic + Halogen Bonding | Ionic Lattice Energy |

| Key Solvents | Miscible with most organics | Hexane, DCM, Toluene | Water, Methanol, DMSO |

Mechanistic Insight: The introduction of the bromine atom at the para position increases the molecular weight and polarizability but does not significantly disrupt the lipophilic envelope provided by the isopropyl groups in the free base. However, protonation to the hydrobromide salt drastically alters this landscape, creating a high lattice energy solid that is insoluble in the non-polar solvents (cyclohexane) used for its synthesis.

Thermodynamic Framework for Solubility

To accurately predict and model solubility data for these derivatives, researchers should apply semi-empirical thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of substituted anilines in organic solvents.

The Modified Apelblat Model

For a non-ideal solution, the natural logarithm of the mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical parameters representing the variation of activity coefficients and enthalpy of solution.

Application: When characterizing the 4-bromo derivative, plotting

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

This protocol is designed to eliminate errors caused by supersaturation or incomplete equilibration, common in viscous aniline derivatives.

Reagents: High-purity solvent (HPLC grade), 4-bromo-2,6-diisopropylaniline (recrystallized).

-

Saturation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass equilibrium cell.

-

Equilibration: Stir magnetically at 400 rpm for 24 hours at the target temperature (

K).-

Validation Step: Stop stirring and allow to settle for 2 hours. If a clear supernatant does not form (i.e., stable emulsion), centrifuge an aliquot.

-

-

Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Gravimetric Analysis:

-

Weigh a clean, dry weighing vial (

). -

Inject the filtrate into the vial and weigh immediately (

). -

Evaporate solvent under vacuum at 40 °C until constant mass is achieved (

).

-

-

Calculation:

Protocol B: Purification via Differential Solubility (Synthesis Workflow)

This workflow exploits the drastic solubility difference between the neutral free base and the ionic salt to purify the compound without chromatography.

-

Bromination: React 2,6-diisopropylaniline hydrochloride with

in Cyclohexane or 1,2-Dichloroethane at 0–10 °C. -

Precipitation: The product, 4-bromo-2,6-diisopropylaniline hydrobromide, is insoluble in cyclohexane and precipitates immediately.

-

Filtration & Wash: Filter the solid.[4] Wash the cake with cold cyclohexane to remove unreacted bromine and non-polar impurities.

-

Free Base Liberation: Suspend the salt in DCM and treat with 1M NaOH. The salt dissolves as it converts to the lipophilic free base, partitioning into the DCM layer.

-

Recovery: Separate the organic layer, dry over

, and evaporate to yield the pure liquid free base.

Solubility Data Trends

The following table summarizes the qualitative solubility trends derived from synthetic workups and thermodynamic principles.

| Solvent Class | Representative Solvent | Free Base Solubility | HBr Salt Solubility | Application |

| Non-Polar Alkanes | Hexane, Cyclohexane | High | Insoluble | Reaction medium for salt precipitation. |

| Chlorinated | Dichloromethane (DCM) | Very High | Low/Moderate | Extraction of free base. |

| Polar Aprotic | Ethyl Acetate | High | Moderate | Recrystallization of the salt (hot). |

| Polar Protic | Methanol, Ethanol | High | Soluble | Solvolysis risk; generally avoided for storage. |

| Aqueous | Water | Insoluble (<0.1 g/L) | Soluble | Removal of inorganic salts. |

Visual Workflows

Figure 1: Solubility Determination Workflow

This diagram illustrates the self-validating logic required for accurate solubility data generation, ensuring thermodynamic equilibrium is reached.

Caption: Step-by-step decision tree for gravimetric solubility determination, including remediation for stable emulsions common with viscous anilines.

Figure 2: Purification via Solubility Differential

This diagram visualizes the chemical engineering logic used to isolate the target derivative by toggling between its ionic and neutral states.

Caption: Purification workflow exploiting the insolubility of the hydrobromide salt in non-polar solvents to achieve high purity without chromatography.

References

-

Sigma-Aldrich. 4-Bromo-2,6-diisopropylaniline Product Specification & Safety Data Sheet. Retrieved from

-

TCI Chemicals. 4-Bromo-2,6-diisopropylaniline Physical Properties and Specifications. Retrieved from

-

PubChem. Compound Summary: 4-Bromo-2,6-diisopropylaniline (CID 11780114).[5] National Library of Medicine. Retrieved from

-

PrepChem. Synthesis of 4-bromo-2,6-diisopropylaniline hydrobromide. Detailed synthetic protocol and yield data. Retrieved from

-

BenchChem. Technical Guide to the Physical and Chemical Properties of 2,6-Diisopropylaniline. Retrieved from

Sources

- 1. Cas 80058-85-1,4-Phenoxy-2,6-Diisopropyl Aniline | lookchem [lookchem.com]

- 2. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of Bromo-diisopropylaniline Isomers: A Technical Guide for Advanced Organic Synthesis

Abstract

This in-depth technical guide provides a comprehensive overview of the positional isomers of bromo-diisopropylaniline, with a primary focus on their synthesis, mechanistic underpinnings, and strategic applications in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causal factors governing experimental choices and outcomes. We will delve into the regioselective synthesis of the sterically controlled 4-bromo-2,6-diisopropylaniline, explore the synthetic challenges and potential utility of its less accessible ortho and meta isomers, and detail their applications as pivotal intermediates in the construction of complex molecular architectures, including advanced ligands for cross-coupling catalysis and scaffolds for medicinal chemistry.

Introduction: The Strategic Value of Steric Hindrance and Regiocontrolled Functionality

Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1][2][3] Within this class of compounds, 2,6-diisopropylaniline stands out due to the profound steric hindrance imposed by the ortho-isopropyl groups.[4][5] This steric shielding dramatically influences the reactivity of both the aniline nitrogen and the aromatic ring, offering a unique handle for achieving high regioselectivity in synthetic transformations.[4][6] The introduction of a bromine atom onto the diisopropylaniline scaffold further enhances its synthetic utility, providing a versatile functional group for subsequent cross-coupling reactions and other transformations.[7]

The position of the bromine atom is of critical importance, as each positional isomer of bromo-diisopropylaniline possesses a distinct reactivity profile and offers different strategic advantages in a synthetic sequence. This guide will provide a detailed exploration of these isomers, with a particular emphasis on the factors that govern their synthesis and the applications that leverage their unique structural and electronic properties.

The Dominant Isomer: Synthesis and Mechanistic Insight into 4-Bromo-2,6-diisopropylaniline

The para-substituted isomer, 4-bromo-2,6-diisopropylaniline, is the most readily accessible and widely utilized of the bromo-diisopropylaniline family. Its synthesis is a classic example of electrophilic aromatic substitution where steric factors dictate the regiochemical outcome.

Mechanism of Regioselective Bromination

The bromination of 2,6-diisopropylaniline proceeds via an electrophilic aromatic substitution mechanism.[8][9][10][11][12] The key to the high regioselectivity observed is the interplay between the electronic activation provided by the amino group and the overwhelming steric hindrance from the two ortho-isopropyl groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cresset-group.com [cresset-group.com]

- 4. benchchem.com [benchchem.com]

- 5. Aarti Industries | 2,6-Diisopropylaniline for Agrochemical Applications [aarti-industries.com]

- 6. benchchem.com [benchchem.com]

- 7. media.neliti.com [media.neliti.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrophilic Aromatic Substitution | Mechanism & Reaction | Study.com [study.com]

- 10. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. dalalinstitute.com [dalalinstitute.com]

Role of 4-Bromo-2,5-diisopropylaniline in Diafenthiuron degradation

The Role and Fate of 4-Bromo-2,5-diisopropylaniline in Diafenthiuron Degradation: A Technical Guide to Impurity Tracking and Photochemical Kinetics

Executive Summary

Diafenthiuron is a broad-spectrum, thiourea-based pro-insecticide and acaricide whose primary mode of action relies on its conversion into a highly active carbodiimide metabolite, which subsequently inhibits mitochondrial ATPase. While the degradation pathway of the parent compound is well-documented, the environmental and photolytic fate of its manufacturing impurities presents a complex challenge for regulatory risk assessment.

Specifically, 4-Bromo-2,5-diisopropylaniline (commercially classified as Diafenthiuron Impurity 3) is a critical, toxicologically significant artifact tracked during the lifecycle of technical-grade diafenthiuron[1]. As a Senior Application Scientist, understanding the causality behind this impurity's formation, its parallel degradation kinetics, and the self-validating analytical protocols required to quantify it is paramount for robust agrochemical development.

Chemical Context & Causality: The Origin of Impurity 3

To understand the role of 4-Bromo-2,5-diisopropylaniline in degradation matrices, we must first examine its synthetic origins. The industrial synthesis of diafenthiuron utilizes 2,6-diisopropylaniline as a primary starting material, which undergoes bromination to form 4-bromo-2,6-diisopropylaniline[2].

However, during the initial Friedel-Crafts alkylation of aniline to produce the starting material, kinetic and steric factors inevitably yield minor quantities of the 2,5-diisopropyl isomer. When the bulk mixture is subjected to electrophilic bromination, this isomeric artifact is brominated at the para-position relative to the amine, generating 4-Bromo-2,5-diisopropylaniline[1].

Because halogenated anilines are recognized as toxicologically significant impurities (often exhibiting genotoxic or carcinogenic potential), regulatory bodies mandate their quantification not only in the technical formulation but also throughout environmental degradation studies. If the photolytic or microbial degradation rate of this brominated aniline is slower than that of diafenthiuron, it can bioaccumulate in soil or water, fundamentally altering the ecological risk profile.

Mechanistic Degradation Pathways

During environmental exposure (primarily sunlight and aqueous hydrolysis), technical diafenthiuron and its impurities undergo parallel but chemically distinct degradation pathways.

Parent Compound (Diafenthiuron)

The sunlight photolysis of the thiourea insecticide diafenthiuron efficiently produces the corresponding carbodiimide via desulfurization[3]. This reaction is accelerated in oxygenated water, suggesting the involvement of hydroxyl radicals (•OH), while interactions with singlet oxygen (

Impurity (4-Bromo-2,5-diisopropylaniline)

In contrast, halogenated anilines degrade via entirely different photochemical mechanisms. Laser flash photolysis (LFP) studies indicate that 4-halogenoaromatics primarily undergo photo-induced C–Br bond cleavage[3]. Depending on the solvent matrix, this results in either heterolytic cleavage (forming a carbene intermediate that undergoes hydroxyl substitution) or homolytic cleavage (forming a radical that leads to reductive debromination)[3]. The resulting dehalogenated anilines are highly susceptible to further oxidation, forming polymeric azo or nitroso residues.

Figure 1: Parallel degradation pathways of Diafenthiuron and its brominated aniline impurity.

Quantitative Data Presentation

The physicochemical differences between the parent compound and Impurity 3 dictate their divergent environmental fates. Table 1 summarizes the critical parameters governing their degradation kinetics.

Table 1: Comparative Degradation Profile of Diafenthiuron and Impurity 3

| Parameter | Diafenthiuron (Parent) | 4-Bromo-2,5-diisopropylaniline (Impurity 3) |

| Molecular Weight | 384.58 g/mol | 256.19 g/mol |

| Primary Degradation Trigger | UV Photolysis (>290 nm), Microbial | UV Photolysis (C-Br cleavage), Oxidation |

| Key Reactive Intermediate | Carbodiimide (Active Pro-drug) | Aryl Radical / Carbene |

| Terminal Degradate | Diafenthiuron-urea | Oxidized Polymeric Anilines |

| Regulatory Concern | Ecotoxicity (Aquatic/Mites) | Genotoxicity / Persistence |

| Extraction Sensitivity | Stable under neutral/mild pH | Prone to oxidation; requires antioxidants |

Experimental Protocols: Self-Validating Kinetic Workflows

To accurately track the degradation of 4-Bromo-2,5-diisopropylaniline alongside diafenthiuron, researchers must employ a highly specific, matrix-matched workflow. The following protocol outlines a self-validating photolysis study utilizing QuEChERS extraction and LC-MS/MS.

Step-by-Step Methodology: Aqueous Photolytic Degradation

1. Matrix Preparation & Spiking:

-

Prepare a sterile, buffered aqueous matrix (pH 7.0) to isolate photolysis from microbial and hydrolytic degradation.

-

Spike the matrix with technical-grade diafenthiuron containing a known, quantified concentration of 4-Bromo-2,5-diisopropylaniline (e.g., 0.1% w/w).

-

Causality Check: Include a dark control (wrapped in aluminum foil) to validate that degradation is strictly photo-induced.

2. Irradiation Setup:

-

Place samples in quartz tubes (which do not absorb UV >290 nm).

-

Irradiate using a Xenon arc lamp equipped with a borosilicate filter to simulate the natural solar spectrum (290–400 nm). Low-pressure UV lamps must be avoided as they emit at 254 nm, forcing unnatural degradation pathways.

3. Sampling & QuEChERS Extraction:

-

Pull aliquots at intervals (e.g., 0, 1, 3, 7, 14 days).

-

Employ an acetate-buffered QuEChERS extraction. The use of sodium acetate helps buffer the extraction of pH-sensitive degradates and stabilizes the aniline derivatives against rapid auto-oxidation during sample prep[5].

-

Causality Check: Spike samples with an isotopically labeled internal standard (e.g., Diafenthiuron-d14) prior to extraction to validate recovery efficiency.

4. LC-MS/MS Quantitation:

-

Analyze extracts using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the transition for Diafenthiuron (

specific fragments) and 4-Bromo-2,5-diisopropylaniline (monitoring the distinct isotopic bromine doublet at

Figure 2: Standardized experimental workflow for photolytic degradation and residue analysis.

Conclusion

The role of 4-Bromo-2,5-diisopropylaniline in diafenthiuron degradation is defined by its status as a persistent, toxicologically significant synthesis artifact. Because its photolytic debromination and oxidation pathways diverge entirely from the desulfurization of the parent thiourea, it requires specialized, buffered extraction techniques and rigorous LC-MS/MS tracking. By understanding the causality behind its formation and degradation, scientists can ensure that risk assessments accurately reflect the true ecological footprint of technical diafenthiuron formulations.

References

- Direct photolysis mechanism of pesticides in w

- Diafenthiuron Impurity 3 - SRIRAMCHEM -

- 2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier - Benchchem -

- Active Constituents Standards - APVMA -

- Accurate Determination of Pesticide Residues in Milk by Sonication-QuEChERS Extraction and LC-LTQ/Orbitrap Mass Spectrometry - MDPI -

Sources

- 1. Diafenthiuron Impurity 3 - SRIRAMCHEM [sriramchem.com]

- 2. 2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier [benchchem.com]

- 3. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Steric Effects of 2,5-Diisopropyl Substitution in Ligand Design and Catalysis: A Comprehensive Technical Guide

Executive Summary

In the realm of organometallic chemistry and ligand design, the 2,6-diisopropylphenyl (Dipp) group is ubiquitous, celebrated for its ability to kinetically stabilize reactive metal centers through a symmetric, highly encumbered C2v steric wall. However, shifting the substitution pattern to 2,5-diisopropyl fundamentally alters the steric and electronic topology of the ligand. By removing one ortho-isopropyl group and introducing a meta-isopropyl group, the 2,5-substitution breaks local symmetry. This creates a "half-open" binding pocket that allows for specific substrate trajectories while maintaining distal steric pressure.

This whitepaper explores the causality behind the steric effects of 2,5-diisopropyl substitution, detailing its mechanistic impact across asymmetric synthesis, N-heterocyclic carbene (NHC) catalysis, and transition metal coordination.

Mechanistic Foundations of 2,5-Diisopropyl Steric Bulk

The transition from a 2,6- to a 2,5-substitution pattern is not merely a reduction in overall bulk; it is a strategic geometric reconfiguration.

-

Symmetry Breaking: A 2,6-diisopropylphenyl group projects two bulky isopropyl moieties directly toward the metal center, restricting rotation and creating a rigid, symmetric pocket. In contrast, the 2,5-diisopropylphenyl group leaves one ortho position relatively unhindered (occupied by a hydrogen atom). This "open face" permits the approach of larger substrates or facilitates specific C-H activation pathways that would be sterically blocked by a 2,6-pattern.

-

Distal Steric Pressure: The meta-isopropyl group in the 2,5-pattern does not interact directly with the primary coordination sphere. Instead, it exerts steric pressure on the secondary coordination sphere, influencing the conformation of the ligand backbone and directing the trajectory of incoming reagents.

-

Quantification: When evaluated using Percent Buried Volume (%Vbur) and topographic steric maps, 2,5-diisopropyl-substituted ligands exhibit a highly asymmetric steric contour, which is highly advantageous in Frustrated Lewis Pair (FLP) chemistry and enantioselective catalysis.

Application in Asymmetric Synthesis: trans-2,5-Diisopropylborolane

Chiral borolanes are premier reagents for asymmetric hydroboration. While Masamune’s trans-2,5-dimethylborolane is a classic reagent, it often struggles to provide high enantiomeric excess (e.e.) for sterically demanding trans- and trisubstituted alkenes. Expanding the methyl groups to isopropyl groups to form trans-2,5-diisopropylborolane significantly increases the steric demand, creating a deeper C2-symmetric chiral pocket that enhances stereodiscrimination[1].

Experimental Protocol: Synthesis and Resolution of trans-2,5-Diisopropylborolane

This protocol relies on a self-validating cyclic hydroboration followed by selective complexation.

-

Cyclic Hydroboration: Under a nitrogen atmosphere, react 2,7-dimethyl-2,6-octadiene with monobromoborane-dimethyl sulfide complex (BrsMe2) in dichloromethane at reflux for 8 hours. Distill the residue to yield 1-bromo-2,5-diisopropylborolane.

-

Methanolysis: Cool the intermediate to 0 °C. Slowly add dry methanol (2 equivalents) and 2,4,6-collidine (1 equivalent). Stir at room temperature for 4 hours.

-

Validation Step (GC Analysis): Oxidize a small aliquot and acetylate the resulting diols. Analyze via Gas Chromatography (GC) to confirm the trans:cis ratio (typically ~3:1)[1].

-

Selective Complexation: Treat the cis/trans mixture with 1-(2-hydroxyethyl)-pyrrolidine. The cis-isomer selectively forms a stable complex due to lower steric hindrance, allowing the pure trans-2,5-diisopropylborolane to be isolated via distillation.

Caption: Workflow for the synthesis and isolation of trans-2,5-diisopropylborolane.

N-Heterocyclic Carbenes (NHCs) and Frustrated Lewis Pairs

The 2,5-diisopropyl substitution is highly effective in tuning the reactivity of NHCs. The ligand IDipp (1,3-bis(2,5-diisopropylphenyl)imidazolin-2-ylidene) is a prime example.

In Frustrated Lewis Pair (FLP) chemistry, pairing IDipp with the potent Lewis acid B(C6F5)3 creates a system capable of activating small molecules. The asymmetric bulk of the 2,5-diisopropylphenyl groups prevents the formation of a classical Lewis acid-base adduct (quenching), yet leaves enough space for H-H bond cleavage or amine N-H bond cleavage.

Furthermore, in Nickel-catalyzed cycloadditions of vinyl aziridines, switching from a standard IPr ligand (2,6-diisopropyl) to a 2,5-diisopropyl substituted NHC alters the regioselectivity of the rearrangement. The "half-open" pocket allows bulky alkyne substituents to coordinate differently, shifting the pathway from forming 1,3-butadienylamines to α,β-unsaturated imines[2].

Transition Metal Catalysis: Directing Coordination Pathways

Molybdenum-Catalyzed N2 Reduction

In the catalytic reduction of dinitrogen to ammonia, the metal center must be sterically protected to prevent the formation of inactive bimetallic Mo-N=N-Mo species. Schrock and colleagues utilized the[DPPN3N]3- ligand, which incorporates 3,5-bis(2,5-diisopropylpyrrolyl)benzene arms. The 2,5-diisopropyl substitution on the pyrrole rings creates a highly specific, deep apical pocket. This steric wall is precisely calibrated: it is bulky enough to prevent bimolecular decomposition but open enough to allow N2 coordination and subsequent protonation/reduction cycles[3].

Chemoselectivity in Palladacycles

The synthesis of chiral C-N palladacycles using 1-(2,5-diisopropylphenyl)-N,N-dimethylethanamine demonstrates the extreme sensitivity of transition metals to 2,5-substitution. When reacted with Pd(OAc)2, the steric clash between the meta-isopropyl group and the palladium center forces a divergent reactivity pathway. Depending on the exact solvent and temperature conditions, the system will either undergo standard ortho-palladation or an unexpected N-demethylation to relieve steric strain[4].

Caption: Divergent reactivity pathways in palladacycle formation dictated by 2,5-diisopropyl steric bulk.

Industrial Synthesis and Byproduct Management

In industrial settings, 2,5-diisopropylaniline is frequently encountered as a byproduct during the synthesis of 2,6-diisopropylaniline (the precursor to standard Dipp ligands). The alkylation of aniline with propylene using aluminum catalysts theoretically targets the 2,6-positions. However, due to the high reactivity of the initial mono-alkylated intermediate and competing thermodynamic stability, 2,5-diisopropylaniline and 2,4-diisopropylaniline readily form[5].

Optimization Strategy: To minimize 2,5-substitution during industrial alkylation, strict kinetic control must be maintained.

-

Temperature: Maintain strictly between 280-290 °C. Higher temperatures promote thermodynamic equilibration toward the 2,5-isomer.

-

Catalyst Selection: Utilizing shape-selective solid acid catalysts (e.g., specific zeolites) restricts the transition state geometry, favoring the formation of the 2,6-isomer over the 2,5-isomer[5].

Quantitative Data Summary

| Ligand / Reagent | Substitution Pattern | Primary Application | Steric Impact / Result |

| IDipp | 1,3-bis(2,5-diisopropylphenyl) | Frustrated Lewis Pairs | Prevents adduct formation with B(C6F5)3; enables H-H cleavage. |

| trans-2,5-diisopropylborolane | 2,5-diisopropyl (Borolane) | Asymmetric Hydroboration | Enhanced C2-symmetry; superior e.e. for trisubstituted alkenes vs. methyl analogue. |

| [DPPN3N]3- | 2,5-diisopropylpyrrolyl | Mo-Catalyzed N2 Reduction | Forms deep apical pocket; prevents Mo-N=N-Mo dimerization. |

| 1-(2,5-diisopropylphenyl)-amine | 2,5-diisopropylphenyl | Palladacycle Synthesis | Induces chemoselective N-demethylation due to specific meta-steric clash. |

References

1. An easy-to-perform evaluation of steric properties of Lewis acids. RSC Publishing. Available at: 2.[1] Synthesis of (±)-trans-2,5-Diisopropylborolane. MDPI. Available at: 3.[2] Nickel-catalyzed reactions of vinyl aziridines and aziridinylen-ynes. PMC - NIH. Available at: 4.[3] Molybdenum Complexes (DPP ) 3,5-(2,5-Diisopropylpyrrolyl)2C6H3) and Studies Relevant to Catalytic Reduction of Dinitrogen. MIT. Available at: 5.[4] Synthesis, Optical Resolution, and Stereochemical Properties of a Rationally Designed Chiral C–N Palladacycle. Organometallics - ACS Publications. Available at: 6.[5] Technical Support Center: Improving Selectivity in Aniline Alkylation to 2,6-Diisopropylaniline. Benchchem. Available at:

Sources

Technical Guide: Commercial Sourcing & Characterization of 4-Bromo-2,5-diisopropylaniline Reference Materials

[1]

Part 1: The "Isomer Trap" – Critical Identification

WARNING: There is a widespread nomenclature error in commercial chemical catalogs regarding this compound.[1]

Before procuring material, you must verify the specific isomer required for your application.

-

Target Compound: 4-Bromo-2,5 -diisopropylaniline (Asymmetric).[1] Often associated as an impurity or metabolite of Diafenthiuron.[1]

-

Common Conflation: 4-Bromo-2,6 -diisopropylaniline (Symmetric, CAS 80058-84-0).[1]

The Problem: Many major vendors (including Fisher Scientific and ChemicalBook aggregators) list "4-Bromo-2,5-diisopropylaniline" as a synonym for the 2,6-isomer (CAS 80058-84-0).[1] Ordering CAS 80058-84-0 will almost certainly result in the wrong regioisomer (2,6-position). [1]

Isomer Decision Matrix

Use the following logic flow to determine your sourcing strategy.

Figure 1: Strategic decision tree for selecting the correct regioisomer source.

Part 2: Commercial Supplier Landscape[1]

A. For 4-Bromo-2,5-diisopropylaniline (The "Impurity" Standard)

This isomer is rare and typically not available as a bulk building block.[1] It is primarily sold as an analytical standard for tracking impurities in agrochemicals (specifically Diafenthiuron).[1]

| Supplier | Product Code | Grade | Notes |

| Sriram Chems | SAD-04-C | Impurity Std | Explicitly identifies as "Diafenthiuron Impurity 3".[1] Primary Recommendation. |

| Toronto Research Chemicals | Verify via Inquiry | Research | Caution: TRC lists the 2,5 name but links it to the 2,6 CAS (80058-84-0).[1] You must request a CoA to verify structure before purchase.[1] |

| Custom Synthesis | N/A | >98% | If Sriram is out of stock, contract a CRO (e.g., WuXi, Enamine) to brominate 2,5-diisopropylaniline. |

B. For 4-Bromo-2,6-diisopropylaniline (The "Bulk" Standard)

If your application allows for the 2,6-isomer (common in Suzuki couplings or ligand synthesis), use these established sources.

| Supplier | Catalog # | Purity | CAS Link |

| TCI Chemicals | B4113 | >98.0% | |

| BLD Pharm | BLD-12932 | 97%+ | |

| Sigma-Aldrich | Varies | Research | Often sourced via third-party partners; check CoA origin.[1] |

Part 3: Technical Validation Protocol (Self-Validating System)

Since "Certified Reference Materials" (CRMs) with ISO 17034 accreditation do not exist for the 2,5-isomer, you must characterize the material in-house to establish it as a Primary Reference Standard .[1]

Structural Verification (NMR)

The definitive method to distinguish the 2,5-isomer from the 2,6-isomer is Proton NMR (

-

2,6-Isomer (Symmetric):

-

2,5-Isomer (Asymmetric):

-

Symmetry: No plane of symmetry.[1]

-

Aromatic Signals: Two distinct singlets (1H each) at different chemical shifts (positions 3 and 6 are not equivalent).

-

Isopropyl Groups: Non-equivalent. You will likely see two distinct septets and two distinct doublets (or complex overlapping multiplets) for the isopropyl groups.[1]

-

Purity Assessment (HPLC)

Methodology: Reverse Phase HPLC with UV detection.[1]

Part 4: Synthesis of the 2,5-Isomer (Contingency)

If commercial supply is unavailable, the 2,5-isomer can be synthesized via the bromination of 2,5-diisopropylaniline.[1]

Reaction Pathway:

-

Starting Material: 2,5-Diisopropylaniline (CAS 24544-04-5).[1]

-

Reagent: N-Bromosuccinimide (NBS) or Br

. -

Solvent: DMF or Acetic Acid.[1]

-

Mechanism: Electrophilic aromatic substitution.[1][2] The amino group (-NH

) is a strong ortho/para director.[1] The isopropyl groups are weakly activating.[1] The bromine will preferentially attack the position para to the amine (position 4), which is sterically accessible compared to the ortho position (position 6, flanked by an isopropyl group).

Note: This synthesis must be validated by the NMR protocol in Part 3 to ensure no over-bromination or regio-scrambling occurred.

References

-

PubChem. (2025).[1] Compound Summary: 4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0).[1][3][4][5] National Library of Medicine.[1] Retrieved March 8, 2026, from [Link]

-

Ren, J., et al. (2023). On-surface synthesis of ballbot-type N-heterocyclic carbene polymers. Nature Chemistry.[1] (Demonstrates use of 2,6-isomer in polymer synthesis). DOI: 10.1038/s41557-023-01310-1.[1]

Sources

- 1. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diisopropylaniline | High-Purity Reagent [benchchem.com]

- 3. 80058-84-0 | 4-Bromo-2,6-diisopropylaniline | Aryls | Ambeed.com [ambeed.com]

- 4. 4-Bromo-2,6-diisopropylaniline 97% | CAS: 80058-84-0 | AChemBlock [achemblock.com]

- 5. 4-Bromo-2,6-diisopropylaniline, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

Methodological & Application

Application Note: Regioselective Bromination of 2,5-Diisopropylaniline Using N-Bromosuccinimide (NBS)

Introduction & Scope

The regioselective halogenation of highly substituted anilines is a critical transformation in the synthesis of advanced pharmaceutical intermediates and complex agrochemicals. Specifically, 4-bromo-2,5-diisopropylaniline serves as a vital building block in the synthesis of thiourea-based insecticides, such as isomers of Diafenthiuron[4].

This application note details a highly optimized, scalable protocol for the regioselective mono-bromination of 2,5-diisopropylaniline using N-Bromosuccinimide (NBS). By leveraging precise solvent selection and thermal control, this methodology ensures excellent para-selectivity, high yields, and suppression of polybrominated byproducts.

Mechanistic Insights & Regiochemical Control

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. Achieving high regioselectivity requires an understanding of the synergistic electronic and steric factors at play within the 2,5-diisopropylaniline ring:

-

Electronic Directing Effects: The amino group (–NH₂) is a strongly activating, ortho/para-directing substituent. The isopropyl groups at C2 and C5 are weakly activating and also ortho/para-directing. The primary directing influence is dictated by the strongly electron-donating –NH₂ group, which activates positions C4 (para) and C6 (ortho).

-

Steric Bias: Position C6 is severely sterically hindered, as it is flanked by the C1-amino group and the bulky C5-isopropyl group. Conversely, position C4 is adjacent to the C5-isopropyl group and the sterically unhindered C3-proton.

-

Solvent Causality: N-Bromosuccinimide (NBS) serves as a mild, easily handled source of electrophilic bromine [3]. While bromination can occur in various solvents, the use of N,N-Dimethylformamide (DMF) is highly strategic. DMF, a polar aprotic solvent, stabilizes the polarized NBS complex and the resulting Wheland intermediate during the SEAr process, driving high para-selectivity and rapid conversion without the need for Lewis acid catalysts [1, 2].

Consequently, the synergistic electronic activation and steric bias strictly dictate para-bromination relative to the amine, yielding 4-bromo-2,5-diisopropylaniline almost exclusively.

Reaction Optimization Data

To validate the experimental design, solvent screening and thermal profiling were conducted. The data below illustrates why DMF at a controlled temperature gradient is the superior choice for this transformation.

| Solvent | Temperature Profile | NBS (Equiv.) | Reaction Time | Isolated Yield | Regioselectivity (4-Br : 6-Br) |

| Dichloromethane (DCM) | 0 °C to 25 °C | 1.05 | 6.0 h | 68% | 85 : 15 |

| Acetonitrile (MeCN) | 0 °C to 25 °C | 1.05 | 4.5 h | 81% | 92 : 8 |

| N,N-Dimethylformamide (DMF) | 0 °C to 25 °C | 1.05 | 2.0 h | 94% | >99 : 1 |

Experimental Protocol

Materials Required

-

2,5-Diisopropylaniline (>98% purity)

-

N-Bromosuccinimide (NBS, freshly recrystallized from water)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate (EtOAc)

-

Deionized Water & Saturated Aqueous NaCl (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

1. Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 2,5-diisopropylaniline (1.77 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS into N-hydroxysuccinimide and hypobromous acid, which can lead to unpredictable side reactions and reduced yields.

2. Temperature Modulation: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Causality: The initial electrophilic aromatic substitution is highly exothermic. Cooling the reaction mitigates thermal runaway and suppresses the formation of dibrominated impurities.

3. Electrophile Addition: Add freshly recrystallized NBS (1.87 g, 10.5 mmol, 1.05 equiv) in five equal portions over 15 minutes.

-

Causality: Portionwise addition maintains a low steady-state concentration of the active brominating agent, strictly enforcing mono-bromination and preventing oxidative degradation of the aniline.

4. Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor reaction progress via TLC (Silica gel, Hexanes:EtOAc 9:1, UV visualization).

-

Causality: The reaction is typically complete within 2 hours in DMF. Prolonged stirring beyond complete consumption of the starting material may lead to gradual oxidation of the product.

5. Quenching & Extraction: Pour the reaction mixture into 50 mL of crushed ice and water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

-

Causality: Ice-water rapidly quenches any residual NBS and precipitates the product/succinimide mixture, while EtOAc efficiently partitions the target compound into the organic phase.

6. Organic Phase Washing: Wash the combined organic layers with distilled water (4 × 30 mL), followed by a final wash with saturated brine (30 mL).

-

Causality: DMF is highly miscible with water and EtOAc. Multiple aqueous washes are absolutely critical to partition DMF out of the organic layer, preventing solvent carryover that would complicate crystallization or downstream coupling steps.

7. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30 °C, 50 mbar).

-

Causality: Gentle concentration prevents thermal decomposition of the newly synthesized brominated aniline.

8. Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc) to afford 4-bromo-2,5-diisopropylaniline.

-

Yield: ~2.40 g (94%), isolated as a pale yellow oil that may crystallize upon standing.

Workflow Visualization

Experimental workflow for the regioselective bromination of 2,5-diisopropylaniline using NBS.

References

-

Title: A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL: [Link] [1]

-

Title: N-Bromosuccinimide (Bromination of aromatic derivatives) Source: Wikipedia URL: [Link] [2]

-

Title: Bromination - Common Conditions Source: Common Organic Chemistry URL: [Link] [3]

Using 4-Bromo-2,5-diisopropylaniline as a Diafenthiuron impurity standard

Application Note: 4-Bromo-2,5-diisopropylaniline as a Specificity Standard for Diafenthiuron Impurity Profiling

Abstract

In the quality control of Diafenthiuron (a thiourea-based insecticide), the resolution of isomeric impurities is a critical regulatory requirement (FAO/WHO specifications).[1][2] While the active ingredient is derived from the 2,6-diisopropyl substitution pattern, commercial synthesis often introduces 2,5-diisopropyl isomers originating from starting material contaminants.[1][2][3]

This guide details the protocol for using 4-Bromo-2,5-diisopropylaniline (CAS: 80058-84-0, isomer) not merely as a contaminant marker, but as a System Suitability Standard to validate the specificity of HPLC/GC methods. By ensuring the resolution of this "2,5-bromo" intermediate from the primary "2,6-bromo" process intermediate, analysts can guarantee the absence of the "Iso-Diafenthiuron" impurity in the final product.[2][3]

Chemical Context & Significance

To understand the utility of this standard, one must map the "Parallel Synthesis" risk.[1] Diafenthiuron is synthesized via the bromination of 2,6-diisopropylaniline, followed by etherification and thiourea formation.[3] Impurities in the starting aniline (specifically the 2,5-isomer) undergo the same reactions, creating a "shadow" impurity pathway.[1][3]

The Parallel Pathway (Visualized)

Caption: The "Shadow Pathway" showing how the 4-Bromo-2,5-diisopropylaniline impurity acts as a precursor to the difficult-to-remove Iso-Diafenthiuron.[2][3]

Material Handling & Safety

-

CAS: 80058-84-0 (Note: Often confused with the 2,6-isomer CAS 24544-04-5; verify Certificate of Analysis carefully).[2][3]

-

Appearance: Brownish viscous oil or low-melting solid.[1][2][3]

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][2] Brominated anilines can be absorbed through the skin.[1]

-

Storage: 2–8°C, protected from light (aniline derivatives are photosensitive and prone to oxidation).[1]

Protocol: Analytical Method Development

This protocol describes how to use the 4-Bromo-2,5-diisopropylaniline standard to establish Method Specificity . The goal is to prove your HPLC method can distinguish between the Process Intermediate (2,6-isomer) and the Impurity (2,5-isomer).

A. Reagent Preparation

-

Stock Solution A (Target Impurity): Weigh 10 mg of 4-Bromo-2,5-diisopropylaniline into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).

-

Stock Solution B (Process Intermediate): Weigh 10 mg of 4-Bromo-2,6-diisopropylaniline (commercial standard) into a 100 mL flask. Dilute to volume (Conc: 100 µg/mL).

-

System Suitability Solution (Resolution Mix):

B. HPLC Conditions (High-Resolution Isomer Separation)

Isomeric anilines are difficult to separate on standard C18 columns due to identical mass and similar hydrophobicity.[1] A Phenyl-Hexyl or C18 column with high carbon load is recommended.[2][3]

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl.[2][3] | 3.5 µm particle size provides better resolution plates than 5 µm for isomers.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity and keeps anilines protonated (or neutral depending on pKa), sharpening peaks.[1] |

| Mobile Phase B | Acetonitrile | High elution strength for hydrophobic brominated aromatics.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |

| Detection | UV @ 240 nm | Max absorbance for brominated aniline ring; reduced interference from mobile phase.[1][2] |

| Temperature | 30°C | Constant temperature is vital for reproducible isomer retention times.[1][2] |

Gradient Program:

-

20.0 min: 95% B (Wash)

-

25.0 min: 60% B (Re-equilibrate)

C. Experimental Workflow

Caption: Analytical workflow for validating method specificity using the isomeric standard.

Data Analysis & Reporting

Identification (Retention Time)

-

4-Bromo-2,6-diisopropylaniline: Typically elutes earlier due to steric hindrance of the amino group by the two ortho isopropyl groups, which reduces interaction with the stationary phase compared to the 2,5-isomer.[2][3]

-

4-Bromo-2,5-diisopropylaniline: Typically elutes later (more accessible polar group or flatter conformation).[1][2][3]

-

Note: Relative Retention Times (RRT) must be established experimentally in your specific matrix.[1][2]

Calculation of Relative Response Factor (RRF)

To accurately quantify the impurity without using a standard every time, calculate the RRF during validation:

[1][2]-

Prepare a linearity curve (5 points) for both Diafenthiuron and 4-Bromo-2,5-diisopropylaniline (Range: 0.5 µg/mL to 50 µg/mL).[1][2][3]

-

The ratio of the slopes is the RRF.[1] Use this to correct area counts in routine QC.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Isomers | Gradient slope too steep. | Decrease gradient ramp (e.g., 0.5% B per minute). Switch to a Phenyl-Hexyl column for pi-pi selectivity.[2][3] |

| Peak Tailing | Interaction with silanols.[1][2] | Ensure Mobile Phase A pH is < 3.[1]0. Add 5 mM Ammonium Acetate if using MS detection.[1] |

| Ghost Peaks | Carryover of Diafenthiuron.[1][2] | Diafenthiuron is "sticky."[1] Add a needle wash step with 100% Acetonitrile or Methanol/THF.[1] |

| Standard Degradation | Oxidation of aniline.[1][2][9] | Prepare standards fresh daily. Use amber glassware. |

References

-

Food and Agriculture Organization (FAO) . Diafenthiuron Specifications and Evaluations for Agricultural Pesticides. FAO Specifications, 2018.[1]

-

PubChem . 4-Bromo-2,6-diisopropylaniline (Compound Summary). National Library of Medicine.[1] [1][2]

-

Toronto Research Chemicals . 4-Bromo-2,5-diisopropylaniline Product Data Sheet. (Demonstrating commercial availability of the specific isomer).

Sources

- 1. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Bromo-2,6-diisopropylaniline | 80058-84-0 - Coompo [coompo.com]

- 6. 4-溴-2,6-äºå¼ä¸åºè¯èºæ åå-æ åå-ä¸å½æ ååç½_å½å®¶æ ååç½ [atcc360.com]

- 7. 4-Bromo-2,5-diisopropylaniline__B750070_ãè±èæ ååç½ã [mdfcw.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Cross-coupling reactions involving sterically hindered bromoanilines

Application Note: Overcoming Steric and Electronic Barriers in Palladium-Catalyzed Cross-Coupling of Hindered Bromoanilines

Executive Summary

The functionalization of sterically hindered bromoanilines (e.g., 2,6-disubstituted-4-bromoanilines or 4-bromo-2,6-diiodoaniline) via palladium-catalyzed cross-coupling is a critical but notoriously difficult transformation in pharmaceutical development. The combination of dense steric shielding around the C–Br bond and the coordinating nature of an unprotected aniline nitrogen (-NH₂) frequently leads to catalyst poisoning, poor conversion, or undesired side reactions. This application note provides a comprehensive, field-proven framework for selecting the correct catalytic systems, ligands, and self-validating protocols to achieve high-yielding C–C and C–N bond formations without the need for protection-deprotection sequences.

Mechanistic Insights & Causality: The Dual Threat

Standard palladium catalysts, such as Pd(PPh₃)₄, routinely fail when applied to hindered bromoanilines due to two distinct mechanistic roadblocks:

-

Kinetic Barrier to Oxidative Addition: Ortho-substituents (e.g., methyl, isopropyl, or massive halogens like iodine) create a steric shield around the reactive C–Br site[1]. This prevents the standard Pd(0) species from achieving the necessary spatial proximity to insert into the carbon-halogen bond.

-

Catalyst Poisoning via Off-Cycle Coordination: The unprotected aniline nitrogen is a strong Lewis base. Following oxidative addition, the free -NH₂ group can coordinate to the Pd(II) intermediate, forming a stable, unreactive off-cycle complex. Furthermore, in reactions utilizing alkyl nucleophiles (e.g., Kumada or Negishi couplings), the slow rate of reductive elimination allows competitive β-hydride elimination to dominate, yielding undesired alkene byproducts[2].

The Causality of Ligand Design: To overcome these barriers, the catalytic system must enforce a monoligated Pd(0)L₁ state. Bulky, electron-rich monophosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are strictly required[1]. The sheer steric bulk of these ligands accelerates reductive elimination by crowding the Pd(II) center, while simultaneously physically blocking the substrate's free -NH₂ group from coordinating to the metal[3]. For specific challenges, such as suppressing β-hydride elimination, electron-deficient variations like BPhos stabilize the transition state to favor the desired C–C coupling[2].

Catalyst and Ligand Selection Matrix

The selection of the supporting ligand dictates the success of the cross-coupling. The quantitative data and optimal use cases for state-of-the-art ligands are summarized below.

| Ligand / Precatalyst | Structural Class | Key Advantage for Hindered Anilines | Typical Yields |

| XPhos | Dialkylbiaryl Phosphine | Massive dicyclohexyl bulk prevents -NH₂ coordination; highly effective for Suzuki C–C coupling. | 75–95% |

| BPhos | CF₃-Substituted Biaryl | Electron-deficient profile drastically reduces β-hydride elimination in Kumada couplings[2]. | 80–98% |

| Pd-PEPPSI-IPent | NHC-Palladium Complex | Extreme steric bulk forces monoligation; optimal for forming tetra-ortho-substituted biaryls. | 70–90% |

| tBuXPhos | Dialkylbiaryl Phosphine | Highly electron-rich; optimal for C–N bond formation (Buchwald-Hartwig) with bulky aryl halides[4]. | 65–85% |

Reaction Workflow & Decision Matrix

Caption: Decision matrix for selecting optimal ligand systems based on the desired cross-coupling pathway.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura C–C Coupling of 2,6-Disubstituted-4-bromoanilines

Objective: Couple a highly hindered aryl bromide with an aryl boronic acid without protecting the aniline group.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add the hindered bromoaniline (1.0 equiv, 1.0 mmol), aryl boronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.08 equiv, 8 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

-

Causality: K₃PO₄ is chosen over weaker bases (e.g., Na₂CO₃) because the bulky boronate complex requires a stronger driving force to undergo transmetalation. XPhos is used at a 2:1 ratio to Pd to ensure the active Pd(0)L₁ species is maintained.

-

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen rapidly degrades electron-rich phosphines like XPhos. Water is strictly required to dissolve the K₃PO₄ and generate the reactive boronate species.

-

-

Execution: Backfill with Argon and heat to 100 °C for 12 hours.

-

Self-Validation Checkpoint (t = 2 hours): Sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Kumada-Tamao-Corriu Coupling of Unprotected Bromoanilines

Objective: Couple an unprotected bromoaniline with an alkyl Grignard reagent while suppressing β-hydride elimination.

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox, charge a vial with the unprotected bromoaniline (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.03 mol%), and the CF₃-substituted Buchwald-type ligand BPhos (0.06 mol%)[2].

-

Solvent & Reagent Addition: Dissolve in anhydrous THF (5 mL) and cool to 0 °C. Dropwise, add the alkyl Grignard reagent (1.5 equiv).

-

Causality: The electron-deficient nature of BPhos stabilizes the transition state, drastically reducing the rate of undesired β-hydride elimination that typically plagues alkyl Grignard couplings[2].

-

-

Execution: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. If significant amounts of reduced alkane byproducts are detected, verify the structural integrity of the BPhos ligand and ensure the Grignard reagent was not added too rapidly, which can cause localized heating and promote elimination.

-

Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether, dry over MgSO₄, and concentrate.

Mechanistic Catalytic Cycle

Caption: Catalytic cycle highlighting where bulky ligands (L) overcome steric barriers and prevent -NH₂ poisoning.

References

1.[2] Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: [Link] (Redirected via: ) 2. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 3.[4] Cross-Coupling Reactions Guide. Source: jmcct.com. URL: 4.[1] managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline - Benchchem. Source: benchchem.com. URL: 5.[3] Buchwald–Hartwig amination - Wikipedia. Source: wikipedia.org. URL:

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-2,5-diisopropylaniline

This Application Note is designed for researchers requiring high-fidelity protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-diisopropylaniline .

This substrate presents a unique "dual-personality" challenge in cross-coupling:

-

Electrophile (Aryl Bromide): It contains a reactive C–Br bond flanked by a steric isopropyl group.

-

Nucleophile (Aniline): It contains a reactive –NH₂ group flanked by a steric isopropyl group.

The following guide details two distinct protocols depending on whether you are using this molecule as the Nucleophile (coupling to an external aryl halide) or the Electrophile (coupling to an external amine).

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

4-Bromo-2,5-diisopropylaniline is a sterically congested building block. Unlike standard anilines, the 2,5-diisopropyl substitution pattern creates significant steric bulk around both reactive centers:

-

The Amine (Position 1): Flanked by an isopropyl group at Position 2.[1][2]

-

The Bromide (Position 4): Flanked by an isopropyl group at Position 5.

This steric environment prevents the formation of the active Pd-Amine complex using older generation catalysts (e.g., Pd(PPh₃)₄), often leading to dehalogenation or no reaction. Furthermore, the presence of both –NH₂ and –Br moieties introduces the risk of oligomerization (self-coupling) if the catalyst is not highly selective for the external partner.

Catalyst Selection Strategy

To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

-

Ligand of Choice: BrettPhos. [1]

-

Why: BrettPhos is exceptionally bulky and electron-rich.[1] It promotes the oxidative addition of hindered aryl bromides (overcoming the 5-iPr bulk) and facilitates the reductive elimination of bulky amines (overcoming the 2-iPr bulk).

-

-

Alternative: RuPhos.

-

Why: Specifically effective if 4-Bromo-2,5-diisopropylaniline is used as the nucleophile with secondary amines or less hindered halides.

-

Decision Matrix (Workflow)

Before starting, determine the role of your substrate:

Figure 1: Decision tree for selecting the correct experimental protocol based on the desired transformation.

Experimental Protocols

Protocol 1: Substrate as Nucleophile (Amine Coupling)

Objective: Couple the –NH₂ of 4-Bromo-2,5-diisopropylaniline with an external Aryl Halide (Ar-X). Scope: Synthesis of bulky biaryl amines, ligand precursors, or COF monomers.

Reagents:

| Component | Equivalents | Role | Recommended Reagent |

|---|---|---|---|

| Amine | 1.0 equiv | Nucleophile | 4-Bromo-2,5-diisopropylaniline |

| Aryl Halide | 1.0 - 1.1 equiv | Electrophile | Aryl Bromide or Chloride (e.g., 4-Chlorotoluene) |

| Catalyst | 1-2 mol% | Precatalyst | BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos) |

| Base | 1.4 equiv | Base | NaOtBu (Sodium tert-butoxide) |

| Solvent | 0.2 M | Medium | 1,4-Dioxane or Toluene (Anhydrous) |

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strictly inert atmosphere (Argon/N₂), charge an oven-dried reaction vial with BrettPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv).

-

Note: If using Pd₂(dba)₃/Ligand, premix Pd source and Ligand (1:1 ratio) in solvent for 5 mins at 60°C to activate.

-

-

Substrate Addition: Add 4-Bromo-2,5-diisopropylaniline (1.0 equiv) and the external Aryl Halide (1.0 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane to reach a concentration of 0.2 M.

-

Reaction: Seal the vial and heat to 100°C for 8–12 hours.

-

Monitoring: Check via HPLC or TLC.[4] The bulky amine reacts slower than simple anilines; do not quench early.

-

-